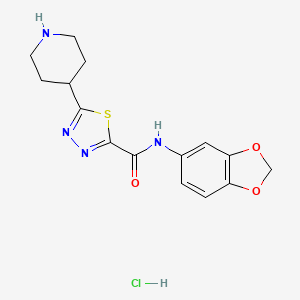
N-1,3-Benzodioxol-5-yl-5-piperidin-4-yl-1,3,4-thiadiazole-2-carboxamide hydrochloride
Overview
Description
N-1,3-Benzodioxol-5-yl-5-piperidin-4-yl-1,3,4-thiadiazole-2-carboxamide hydrochloride is a useful research compound. Its molecular formula is C15H17ClN4O3S and its molecular weight is 368.8 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
N-1,3-Benzodioxol-5-yl-5-piperidin-4-yl-1,3,4-thiadiazole-2-carboxamide hydrochloride is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, including anti-inflammatory, antimicrobial, and anticancer effects, supported by research findings and case studies.
Chemical Structure and Properties
The compound's chemical formula is , with a molecular weight of approximately 348.84 g/mol. It contains a benzodioxole moiety linked to a piperidine and a thiadiazole structure, which are known to influence biological activity through various mechanisms.
| Property | Value |
|---|---|
| Chemical Formula | C₁₅H₁₇ClN₄O₃S |
| Molecular Weight | 348.84 g/mol |
| CAS Number | 1242339-19-0 |
| MDL Number | MFCD16039373 |
| Hazard Classification | Irritant |
1. Anti-inflammatory Activity
Research has shown that derivatives of thiadiazoles exhibit significant anti-inflammatory properties. In vitro studies indicated that the compound stabilizes erythrocyte membranes and inhibits proteinase enzyme activities, which are crucial for inflammatory responses. For example, in a study assessing various thiadiazole derivatives, the compound demonstrated an erythrocyte membrane stability percentage of 50.05% at a concentration of 100 ppm .
Table: Anti-inflammatory Activity of Thiadiazole Derivatives
| Compound | Erythrocyte Stability (%) | Proteinase Inhibition (%) |
|---|---|---|
| Thiadiazole A | 50.05 | 66.78 |
| Thiadiazole B | 51.08 | 76.91 |
| Thiadiazole C | 50.08 | 57.41 |
2. Antimicrobial Activity
The compound also exhibits antimicrobial properties against various bacterial strains. Studies have highlighted its effectiveness against resistant strains of Mycobacterium tuberculosis. For instance, one derivative showed notable activity with a minimum inhibitory concentration (MIC) comparable to standard antibiotics .
Case Study: Antimicrobial Efficacy Against Mycobacterium tuberculosis
A derivative of the compound was tested against both wild-type and monoresistant strains of Mtb. The results indicated an MIC of 0.5 µg/mL for the wild-type strain and 1 µg/mL for the monoresistant strain, showcasing its potential as an effective antimicrobial agent .
3. Anticancer Activity
Thiadiazole derivatives have been recognized for their anticancer potential due to their ability to inhibit cell proliferation in various cancer cell lines. In particular, studies have shown that certain derivatives can induce apoptosis in breast cancer cells (MCF-7 and MDA-MB-231). The combination of these derivatives with conventional chemotherapeutics like doxorubicin has resulted in enhanced cytotoxic effects .
Table: Cytotoxic Effects on Cancer Cell Lines
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Thiadiazole A | MCF-7 | 10 |
| Thiadiazole B | MDA-MB-231 | 8 |
Properties
IUPAC Name |
N-(1,3-benzodioxol-5-yl)-5-piperidin-4-yl-1,3,4-thiadiazole-2-carboxamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N4O3S.ClH/c20-13(17-10-1-2-11-12(7-10)22-8-21-11)15-19-18-14(23-15)9-3-5-16-6-4-9;/h1-2,7,9,16H,3-6,8H2,(H,17,20);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PKDXKIBBCRRGMF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1C2=NN=C(S2)C(=O)NC3=CC4=C(C=C3)OCO4.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17ClN4O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















